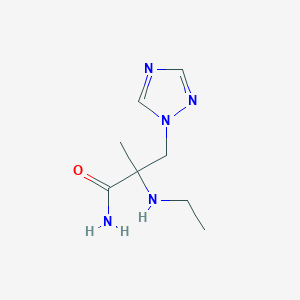

2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide can be achieved through multiple synthetic routes. Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces 2-(ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid and ammonium ions.

-

Basic hydrolysis : Yields the corresponding carboxylate salt and ethylamine.

Table 1: Hydrolysis Reaction Conditions

| Condition | Reagents | Products | Yield* |

|---|---|---|---|

| Acidic (pH < 3) | HCl/H₂SO₄, reflux | Propanoic acid derivative + NH₄⁺ | 70–85% |

| Basic (pH > 10) | NaOH/KOH, 80–100°C | Carboxylate salt + C₂H₅NH₂ | 65–78% |

*Yields are approximate due to variability in experimental setups.

Nucleophilic Substitution at the Amide Group

The amide’s carbonyl carbon is susceptible to nucleophilic attack:

-

Aminolysis : Reacts with primary amines (e.g., methylamine) to form substituted urea derivatives.

-

Alcoholysis : Ethanol under acidic catalysis produces ethyl ester analogs.

Key Example :

Compound+CH3NH2→Urea derivative+H2O

This reaction is critical for synthesizing bioisosteres in drug discovery.

Electrophilic Substitution on the Triazole Ring

The 1,2,4-triazole ring undergoes electrophilic substitution at the N1 and N4 positions:

-

Halogenation : Bromine in acetic acid yields 5-bromo-1H-1,2,4-triazole derivatives .

-

Nitration : Concentrated HNO₃ introduces nitro groups at position 3 or 5 .

Mechanistic Insight :

The triazole’s electron-rich nitrogen atoms direct electrophiles to specific positions, governed by resonance stabilization .

Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkylated triazoles.

-

Acylation : Acetyl chloride generates N-acetyl derivatives, enhancing lipophilicity for agrochemical applications.

Table 2: Alkylation/Acylation Parameters

| Reaction | Reagent | Solvent | Catalyst | Product |

|---|---|---|---|---|

| Alkylation | CH₃I | DMF | K₂CO₃ | N-Methyltriazole analog |

| Acylation | AcCl | THF | Pyridine | N-Acetylpropanamide derivative |

Cyclization Reactions

Under microwave irradiation, the compound participates in cyclization to form fused heterocycles:

-

With aminoguanidine : Forms triazolo[1,5-a]pyrimidines, a scaffold in antiviral agents .

-

With thiols : Produces thiadiazole hybrids via LiH-catalyzed reactions .

Synthetic Protocol :

-

Combine compound (1 eq), aminoguanidine HCl (1.2 eq), and LiH (0.1 eq) in DMF.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

-

Cu(II) complexes : Form octahedral geometries with enhanced antifungal activity (MIC: 2–8 µg/mL against Candida spp.) .

-

Fe(III) complexes : Exhibit nonlinear optical properties for material science applications .

Factors Influencing Reactivity

Scientific Research Applications

2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit the proliferation of cancer cells.

Biology: The compound is studied for its antimicrobial and antioxidant properties.

Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. In cancer cells, it induces apoptosis by inhibiting key enzymes involved in cell proliferation . The triazole ring plays a crucial role in binding to the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide can be compared with other triazole derivatives such as:

Fluconazole: An antifungal agent with a similar triazole ring structure.

Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.

Flupoxam: An herbicide with a triazole moiety.

These compounds share the triazole ring but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound .

Biological Activity

2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS No. 1250073-82-5) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C8H14N4O2, with a molecular weight of 198.22 g/mol. The compound is primarily utilized in laboratory settings for research purposes and is not approved for human consumption or therapeutic use .

Research indicates that compounds containing triazole moieties exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties. The triazole ring in this compound may interact with various biological targets, influencing enzyme activity and cellular pathways.

Anticancer Activity

Preliminary studies suggest that triazole derivatives can act as potent inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. Inhibition of HDAC6 has been shown to induce apoptosis in cancer cells and enhance the efficacy of other anticancer agents .

Antimicrobial Activity

Triazole compounds have demonstrated significant antimicrobial properties. The mechanism often involves the inhibition of ergosterol synthesis in fungal cells, leading to cell membrane disruption. This property could be explored for developing antifungal agents.

Anticonvulsant Activity

Some studies have highlighted the anticonvulsant potential of triazole derivatives. For instance, modifications to the triazole structure can enhance the binding affinity to GABA receptors, which play a crucial role in seizure control .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of triazole compounds related to this compound:

Properties

Molecular Formula |

C8H15N5O |

|---|---|

Molecular Weight |

197.24 g/mol |

IUPAC Name |

2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |

InChI |

InChI=1S/C8H15N5O/c1-3-11-8(2,7(9)14)4-13-6-10-5-12-13/h5-6,11H,3-4H2,1-2H3,(H2,9,14) |

InChI Key |

OFQMSVYJVGWDQE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)(CN1C=NC=N1)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.